![molecular formula C16H13FN2O2 B11840774 Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)
Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a 4-fluorophenyl group at position 2 and an ethyl ester at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting kinases, dehydrogenases, and antimicrobial agents . The fluorine atom enhances lipophilicity and metabolic stability, while the ester group offers synthetic versatility for further derivatization .
Preparation Methods
The synthesis of Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like FeCl3 or polyvinyl pyrrolidine (PVP) to accelerate the reaction . The reaction proceeds through a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, followed by the loss of a water molecule to form the desired product .
Chemical Reactions Analysis
Substitution Reactions
This compound undergoes nucleophilic aromatic substitution (NAS) at the halogen-substituted positions.
Bromine/Iodine Substitution
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Mechanism : The bromine/iodine atom acts as a leaving group, enabling substitution with nucleophiles like amines, thiols, or alkoxides.
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Reagents/Conditions : Polar aprotic solvents (e.g., DMSO, THF) and bases like sodium methoxide or potassium tert-butoxide.
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Product : Derivatives substituted at the 5-position (e.g., methoxy, amino, or aryl groups).
Methoxy Group Reactions
The methoxy group at position 5 (in related derivatives) may undergo demethylation under acidic conditions or participate in ether cleavage.
Hydrolysis Reactions
The ethyl ester group is prone to hydrolysis under acidic or basic conditions.
Ester Hydrolysis
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Mechanism : Conversion of the ester group to a carboxylic acid.
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Reagents/Conditions :
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Acidic : HCl in aqueous ethanol.
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Basic : Aqueous NaOH.
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Product : Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivative.
Oxidation and Reduction
The compound’s heterocyclic core and functional groups enable redox transformations.
N-Oxidation
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Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
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Product : N-Oxide derivatives.
Reduction to Amines
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Reagents : LiAlH₄ or NaBH₄.
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Product : Amines via reduction of nitro or carbonyl groups (if present).
Coupling Reactions
The compound’s aromatic rings enable participation in transition-metal-catalyzed couplings.
Suzuki-Miyaura Coupling
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Reagents : Palladium catalyst, boronic acid, and base (e.g., K₂CO₃).
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Product : Biaryl derivatives.
Heck Coupling
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Reagents : Palladium catalyst, alkene, and base.
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Product : Alkene-coupled derivatives.
Copper-Mediated Cyclization
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Steps :
Reaction Type Comparison
Reaction Type | Key Reagents/Conditions | Products | References |
---|---|---|---|
Nucleophilic substitution | NaOMe, DMSO/THF | Substituted derivatives | |
Ester hydrolysis | HCl/EtOH or NaOH | Carboxylic acid derivative | |
N-Oxidation | H₂O₂/m-CPBA | N-Oxide derivatives | |
Suzuki coupling | Pd catalyst, boronic acid | Biaryl derivatives |
Characterization Techniques
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NMR : Used to confirm aromatic proton shifts and coupling constants (e.g., δ 7.71–7.70 ppm for aromatic protons) .
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HRMS : Validates molecular weight (e.g., 400.1330 g/mol for a derivative) .
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Column Chromatography : Purifies products (e.g., 5% EtOAc/hexane eluent) .
This compound’s reactivity highlights its utility in medicinal chemistry and organic synthesis, with substitution, hydrolysis, and coupling reactions offering pathways to diverse derivatives. Experimental data from synthesis and characterization further validate its versatility.
Scientific Research Applications
Inhibition of Kinases
Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate has been identified as a potent inhibitor of various kinases, particularly those involved in cancer progression. The compound's ability to inhibit kinases such as RET (rearranged during transfection) has been documented, making it a candidate for treating proliferative diseases including certain cancers .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of cell proliferation in breast cancer cell lines .
Anti-inflammatory Properties
The compound also shows promise in modulating inflammatory responses, potentially through the inhibition of phosphodiesterase enzymes. This mechanism suggests applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have indicated that derivatives of pyrazolo[1,5-a]pyridine compounds possess antimicrobial properties against a range of bacteria and fungi. This expands the potential applications of this compound in developing new antimicrobial agents .
Case Study 1: Kinase Inhibition
A study focused on the inhibition of RET kinase by this compound demonstrated its effectiveness in reducing cell viability in RET-positive cancer cell lines. The results suggest that this compound could be developed into a therapeutic agent for cancers driven by RET mutations.
Case Study 2: Anticancer Efficacy
In an experimental setup involving various human cancer cell lines, this compound showed promising cytotoxic effects with an IC50 value lower than many existing treatments. This case study highlights its potential as a lead compound in anticancer drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, thereby affecting cellular respiration and energy production . Additionally, the compound’s ability to interact with DNA and RNA makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyridine Core
The biological and physicochemical properties of pyrazolo[1,5-a]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Structural and Functional Differences
Bromo at position 5 (as in [8]) increases molecular weight and polarizability, which may improve target engagement but reduce solubility. Methoxy at position 5 (as in ) offers electron-donating effects, possibly stabilizing charge-transfer interactions in enzyme active sites.
Ester Group Variations :
- Ethyl esters (e.g., target compound) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., ), prolonging in vivo half-life.
- Replacement with isoxazole moieties (as in ) introduces hydrogen-bonding capabilities, critical for kinase inhibition.
Hybrid Scaffolds: Compounds like Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate combine pyrazolo[1,5-a]pyridine with isoxazole, showing dual inhibitory activity against CDK2 and TRKA kinases. This highlights the advantage of hybrid structures in multitarget therapies.
Biological Activity
Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazolo[1,5-A]pyridine core structure with an ethyl ester functional group. The presence of a fluorine atom on the phenyl ring enhances its electronic properties, which may contribute to its biological activity. The molecular formula is C13H12FN3O2.
Research indicates that this compound acts primarily as a selective inhibitor of AXL and c-MET kinases. These kinases play crucial roles in various cellular signaling pathways associated with cancer progression and metastasis. By inhibiting these kinases, this compound can potentially disrupt cancer cell proliferation and survival pathways.
Interaction Studies
Molecular docking studies have demonstrated that this compound binds effectively to the active sites of AXL and c-MET kinases. This binding leads to modulation of kinase activity, influencing downstream signaling cascades critical for tumor growth.
Anticancer Potential
This compound has shown promising results in preclinical studies as an anticancer agent. Its derivatives have exhibited significant cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, preliminary studies indicate that this compound may possess anti-inflammatory and analgesic effects. This broadens its potential therapeutic applications beyond oncology.
Case Studies
A notable study explored the synthesis and biological evaluation of various pyrazolo[1,5-A]pyridine derivatives, including this compound. This research highlighted the compound's ability to inhibit AXL and c-MET kinases effectively, leading to reduced tumor growth in xenograft models.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate, and what reaction conditions are critical for yield optimization?
- Methodology : The compound can be synthesized via multi-step reactions involving pyrazolo[1,5-a]pyridine scaffolds. A common approach involves condensation of 4-fluorophenyl precursors with pyrazole intermediates under reflux conditions. For example, triethyl orthoformate and acetic anhydride are used to introduce ethoxymethyleneamino groups, followed by cyclization (e.g., refluxing in THF for 12 hours). Purification via silica gel chromatography (EtOAc/hexane gradients) is critical to isolate the product . Potassium carbonate in N,N-dimethylacetamide (80°C, 10 hours) is another method for esterification, yielding ~70% after purification .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the presence of the ethyl ester group (δ ~4.3 ppm for CH₂CH₃) and the 4-fluorophenyl moiety (δ ~7.2–7.8 ppm).
- LC-MS : Used to verify molecular weight (e.g., [M+H]+ at m/z 315.3) and detect impurities .
- X-ray crystallography : Resolves bond angles (e.g., C10—C11—H11A = 109.6°) and crystal packing, supported by SHELXTL software .
Q. What role does the 4-fluorophenyl group play in the compound’s reactivity and stability?
- Methodology : The electron-withdrawing fluorine atom enhances electrophilic substitution resistance and stabilizes the pyrazole ring. Comparative studies with non-fluorinated analogs show reduced decomposition under acidic conditions. Stability tests (e.g., HPLC monitoring at 40°C/75% RH) confirm improved shelf life .
Advanced Research Questions
Q. How can contradictions in reported crystallographic data for pyrazolo[1,5-a]pyridine derivatives be resolved?
- Methodology : Cross-validate experimental data (e.g., X-ray vs. computational models). For instance, discrepancies in bond distances (e.g., C–N = 1.34 Å experimentally vs. 1.32 Å DFT-calculated) may arise from crystal packing effects. Use software like Gaussian for DFT optimization and compare with experimental results from databases like CCDC .
Q. What strategies ensure regioselectivity in multi-component reactions involving fluorophenyl-substituted pyrazolo[1,5-a]pyrimidines?
- Methodology : Control regioselectivity by modulating reaction temperature and catalyst choice. For example, using Pd(OAc)₂ with SPhos ligand in THF at 80°C directs substitution to the C5 position of the pyrimidine ring. Monitor intermediates via TLC and adjust stoichiometry of boronic acids (e.g., 4-(trifluoromethoxy)phenylboronic acid) to favor desired products .
Q. How can computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
- Methodology :
- ADMET prediction : Tools like SwissADME calculate topological polar surface area (TPSA ~75 Ų) and blood-brain barrier penetration (BBB score = 0.02, indicating low CNS uptake).
- Experimental validation : Compare with in vitro assays (e.g., Caco-2 permeability) and microsomal stability tests. Discrepancies may arise from unaccounted protein binding .
Q. What experimental approaches address low yields in the final cyclization step of pyrazolo[1,5-a]pyridine synthesis?
- Methodology :
Properties
Molecular Formula |
C16H13FN2O2 |
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Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H13FN2O2/c1-2-21-16(20)14-13-5-3-4-10-19(13)18-15(14)11-6-8-12(17)9-7-11/h3-10H,2H2,1H3 |
InChI Key |
SSCXDUWUOYCVHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C3=CC=C(C=C3)F |
Origin of Product |
United States |
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